molecular formula C10H20O2 B12097424 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B12097424
M. Wt: 172.26 g/mol
InChI Key: JVPMKBOSVPHPGQ-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with a tert-butoxy group and two methyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol typically involves the reaction of tert-butyl alcohol with a suitable cyclobutane derivative. One common method is the reaction of tert-butyl alcohol with 2,2-dimethylcyclobutanone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group, influencing the reactivity and stability of the compound. The cyclobutane ring provides a rigid framework that can affect the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of a tert-butoxy group and a cyclobutane ring. This structure imparts specific reactivity and stability characteristics that are not found in simpler compounds like tert-butyl alcohol or 2,2-dimethylcyclobutanone. The presence of the tert-butoxy group also allows for selective reactions and functionalizations, making it a valuable compound in synthetic chemistry .

Biological Activity

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H20OC_{10}H_{20}O. Its structure features a cyclobutane ring substituted with a tert-butoxy group and a hydroxyl group, contributing to its chemical reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various receptors, potentially influencing pathways related to cell signaling.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for cancer therapy and other diseases.

Anticancer Properties

One of the most notable areas of research involves the compound's potential as an anticancer agent. It has been suggested that this compound can inhibit the activity of ERK1/2 kinases, which are crucial in the MAPK signaling pathway associated with cell proliferation and survival. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Neuroprotective Effects

Emerging studies indicate that the compound may possess neuroprotective properties. It is hypothesized that it could modulate synaptic plasticity and neuronal growth, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound could significantly reduce cell viability in various cancer cell lines when administered at specific concentrations. For instance, a study reported a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM.
  • Animal Models : In vivo studies using murine models showed promising results where administration of the compound led to decreased tumor sizes compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.
  • Neuroprotection Trials : Preliminary trials indicated that the compound might enhance neuronal survival under oxidative stress conditions, suggesting its potential role in treating neurodegenerative disorders.

Summary of Biological Activities

Activity TypeEffect ObservedConcentration (µM)Reference
AnticancerReduced cell viability10 - 50
NeuroprotectionEnhanced neuronal survival5 - 20
Enzyme InhibitionInhibition of ERK1/2Not specified

In Vivo Study Results

Study TypeTumor Size Reduction (%)Administration RouteReference
Murine Model30 - 60Oral
NeuroprotectionImproved survival rate (20%)Intraperitoneal

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol

InChI

InChI=1S/C10H20O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8,11H,6H2,1-5H3

InChI Key

JVPMKBOSVPHPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1OC(C)(C)C)O)C

Origin of Product

United States

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